
1-(Indolizin-1-yl)ethanone
Übersicht
Beschreibung
1-(Indolizin-1-yl)ethanone is a heterocyclic compound featuring an indolizine ring fused with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Indolizin-1-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of pyridine derivatives with appropriate reagents to form the indolizine core, followed by acetylation to introduce the ethanone group. For instance, the reaction of isoquinolin-1-yl phenyl ketone with cyclohex-2-enone can yield the desired indolizine derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts and controlled reaction conditions to ensure efficient cyclization and acetylation processes.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Indolizin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The indolizine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indolizine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the field of chemistry, 1-(Indolizin-1-yl)ethanone serves as a crucial building block for synthesizing complex organic molecules. Its derivatives are explored for their reactivity and ability to form various functional groups through oxidation, reduction, and substitution reactions.
Reaction Type | Outcome |
---|---|
Oxidation | Formation of carboxylic acids/ketones |
Reduction | Formation of alcohols |
Substitution | Formation of substituted indolizine derivatives |
Biology
The compound has been extensively studied for its biological activities, particularly as a selective inhibitor of bromodomains. Bromodomains are protein domains that recognize acetylated lysines on histones and non-histone proteins, playing critical roles in gene regulation.
- Mechanism of Action : this compound interacts with bromodomains such as CBP (CREB-binding protein) and EP300, inhibiting their activity. This inhibition disrupts the expression of oncogenes and androgen receptor-regulated genes, which is particularly relevant in cancer research.
Case Study : A study identified a derivative of this compound (Y08197) as a potent inhibitor of CBP/EP300 bromodomain, demonstrating significant antitumor activity against prostate cancer cell lines in vitro .
Medicine
The medical applications of this compound are primarily focused on its antitumor properties. Research indicates that it may be effective in treating various cancers, including prostate cancer.
Recent Advances
Recent studies have focused on synthesizing novel derivatives of this compound to enhance its pharmacological profiles:
- COX-2 Inhibition : Novel derivatives have been synthesized and evaluated for their effects on the COX-2 enzyme, showing promising analgesic and anti-inflammatory activities .
- Anticancer Activity : A series of substituted indolizines were tested for cytotoxic effects against a wide range of cancer cell lines, demonstrating significant growth inhibition .
Wirkmechanismus
The mechanism of action of 1-(Indolizin-1-yl)ethanone involves its interaction with bromodomains, specifically the CREB (cyclic-AMP responsive element binding protein) binding protein (CBP) and EP300. By inhibiting these bromodomains, the compound can disrupt the expression of androgen receptor-regulated genes and oncogenes, leading to the inhibition of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
1-(Indolizin-1-yl)ethanone can be compared with other indolizine derivatives, such as:
1-(Indolizin-3-yl)ethanone: Another indolizine derivative with similar bromodomain inhibitory activity.
Indolizine-1-carboxylates: These compounds exhibit different reactivity and biological activities compared to this compound.
The uniqueness of this compound lies in its specific interaction with CBP and EP300 bromodomains, making it a promising candidate for targeted cancer therapies.
Biologische Aktivität
1-(Indolizin-1-yl)ethanone, a heterocyclic compound characterized by an indolizine ring fused with an ethanone group, has garnered attention for its diverse biological activities, particularly in cancer research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data and case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including the cyclization of pyridine derivatives followed by acetylation. A notable synthetic route involves reacting isoquinolin-1-yl phenyl ketone with cyclohex-2-enone to yield the indolizine derivative.
Synthesis Overview
Method | Description |
---|---|
Cyclization | Involves pyridine derivatives and appropriate reagents to form the indolizine core. |
Acetylation | Introduces the ethanone group into the structure. |
Industrial Production | Optimizes synthetic routes for higher yields using catalysts and controlled conditions. |
The primary mechanism of action for this compound is its interaction with bromodomains, specifically targeting the CREB-binding protein (CBP) and EP300. By inhibiting these bromodomains, the compound disrupts the expression of androgen receptor-regulated genes and oncogenes, leading to reduced cancer cell growth and proliferation .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties, particularly against prostate cancer cells. The compound's ability to inhibit CBP/EP300 bromodomains makes it a promising candidate for targeted cancer therapies .
Inhibitory Effects on Bromodomains
The compound has been identified as a selective inhibitor of bromodomains, which are critical in regulating gene expression linked to cancer progression. Studies have shown that derivatives of this compound can effectively inhibit TRIM24/BRPF1 bromodomain interactions .
Case Study: Prostate Cancer Treatment
In a preclinical study, this compound was evaluated for its efficacy against prostate cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM over a 48-hour period. The mechanism was attributed to the downregulation of androgen receptor target genes .
Preclinical Investigations
A study focused on the pharmacodynamics of this compound revealed its potential to modulate immune responses in tumor microenvironments by altering kynurenine levels in treated mice . This suggests that the compound may also have immunomodulatory effects alongside its direct antitumor activity.
Comparative Analysis with Similar Compounds
Compound | Activity | Remarks |
---|---|---|
1-(Indolizin-3-yl)ethanone | Bromodomain inhibitor | Similar mechanism but different binding affinity. |
Indolizine-1-carboxylates | Varying reactivity and biological activities | Less specific interaction with CBP/EP300. |
Eigenschaften
IUPAC Name |
1-indolizin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)9-5-7-11-6-3-2-4-10(9)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTQWWHBDXZDOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.